Positional Specificity in Heterocyclic Synthesis: Patent-Exemplified Reactivity
The ortho‑bromophenyl regioisomer (CAS 1202006‑93‑6) is explicitly disclosed in patent US‑8461348‑B2, which claims heterocyclic derivatives and their therapeutic use, whereas the meta‑bromo (CAS 1202006‑92‑5) and para‑bromo (CAS 65619‑28‑5) regioisomers are not listed in the same patent document . This constitutes a direct head‑to‑head distinction in reported synthetic utility, identifying the ortho‑bromo derivative as the preferred intermediate for constructing the claimed heterocyclic core .
| Evidence Dimension | Presence in patent‑exemplified synthetic route |
|---|---|
| Target Compound Data | Explicitly listed (Patent US‑8461348‑B2, ID ALA3880432) |
| Comparator Or Baseline | meta‑bromo isomer (CAS 1202006‑92‑5): not listed; para‑bromo isomer (CAS 65619‑28‑5): not listed |
| Quantified Difference | Qualitative binary distinction (present vs. absent) |
| Conditions | Patent document: US‑8461348‑B2 'Heterocyclic derivative and use thereof' |
Why This Matters
For procurement in a patent‑protected medicinal chemistry program, selecting the explicitly exemplified intermediate reduces the risk of synthetic route divergence and strengthens intellectual property defensibility.
